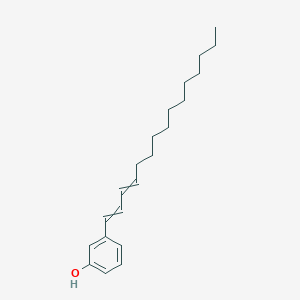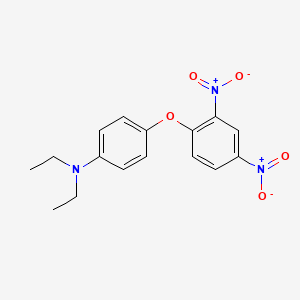![molecular formula C18H23NS2 B14653401 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine CAS No. 52785-92-9](/img/structure/B14653401.png)
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is an organic compound characterized by the presence of benzylsulfanyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine typically involves the reaction of benzyl mercaptan with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanamine derivatives without benzylsulfanyl groups.
Substitution: Various substituted ethanamine derivatives depending on the electrophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)ethylpyridine
- 2-(benzylsulfanyl)benzothiazole
Uniqueness
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is unique due to its dual benzylsulfanyl groups attached to an ethanamine backbone. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of two benzylsulfanyl groups allows for more versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
52785-92-9 |
|---|---|
Molecular Formula |
C18H23NS2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-benzylsulfanylethyl)ethanamine |
InChI |
InChI=1S/C18H23NS2/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI Key |
FMFUWFYPONWFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNCCSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

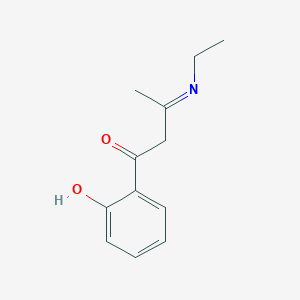
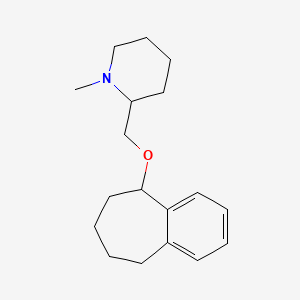
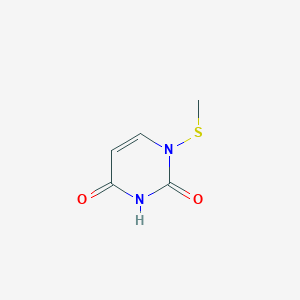
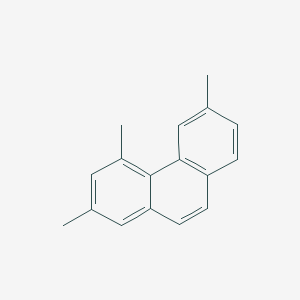
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

